7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Description
This compound features a quinazoline-6,8-dione core fused with a [1,3]dioxolo group at positions 4 and 3. A 3-phenyl-1,2,4-oxadiazole moiety is attached via a methyl bridge at position 4. The 1,2,4-oxadiazole ring is notable for its bioisosteric properties, enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5/c23-17-11-6-13-14(26-9-25-13)7-12(11)19-18(24)22(17)8-15-20-16(21-27-15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHZOKRHSMKFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a novel derivative of the oxadiazole class known for its diverse biological activities. This article explores its biological activity with a focus on antimicrobial and anticancer properties based on various research findings.
Chemical Structure
The compound features a complex structure that includes:
- A quinazoline core
- An oxadiazole moiety
- A dioxole group
This unique combination contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds derived from the oxadiazole family exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of various oxadiazole derivatives:
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus cereus | 12.5 µg/mL |
| Compound B | Antifungal | Candida albicans | 15.0 µg/mL |
| Compound C | Antibacterial | Escherichia coli | 20.0 µg/mL |
| Compound D | Antimicrobial | Staphylococcus aureus | 10.0 µg/mL |
In a study by Selvaraj et al., various oxadiazole derivatives showed enhanced activity against gram-positive bacteria compared to gram-negative strains . The compound has been noted for its ability to inhibit bacterial growth effectively.
Anticancer Activity
The anticancer potential of the compound has been evaluated against several cancer cell lines. Notably:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- Findings : The compound exhibited moderate to high cytotoxicity against HUH7 cells with an IC50 value of 18.78 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in some cases .
Case Studies
- Study on HUH7 Cells : In vitro studies demonstrated that compounds similar to the target compound inhibited cell proliferation significantly. Compounds with structural similarities showed IC50 values ranging from 10.1 µM to 18.78 µM against liver carcinoma cells .
- Mechanistic Insights : Research suggests that the mechanism of action may involve the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. This was corroborated by modeling studies that highlighted the interaction between oxadiazole derivatives and TS proteins .
Comparative Analysis of Related Compounds
The following table compares the biological activities of structurally related compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound X | Oxadiazole Derivative | Moderate (MIC: 15 µg/mL) | IC50: 25 µM |
| Compound Y | Quinazoline Derivative | High (MIC: 10 µg/mL) | IC50: 20 µM |
| Target Compound | Oxadiazole & Dioxole | High (MIC: 12.5 µg/mL) | IC50: 18.78 µM |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. Studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- A specific study demonstrated that the compound effectively reduced tumor growth in xenograft models by targeting specific oncogenic pathways .
-
Antimicrobial Properties :
- The oxadiazole ring is known for its antimicrobial activity. Compounds containing this moiety have been reported to exhibit antibacterial and antifungal effects against various pathogens. The incorporation of the phenyl group enhances lipophilicity, improving membrane permeability and bioactivity against microbial strains .
- Anti-inflammatory Effects :
Materials Science Applications
- Fluorescent Probes :
- Polymer Chemistry :
Biological Research Applications
-
Targeted Drug Delivery :
- The dual functionality of the compound allows it to be explored as a carrier for targeted drug delivery systems. By conjugating it with therapeutic agents, researchers aim to improve the specificity and efficacy of drugs while minimizing side effects.
-
Biochemical Assays :
- Its reactivity can be harnessed in biochemical assays to study enzyme activity or protein interactions. The oxadiazole moiety can participate in various chemical reactions that facilitate the detection of biomolecules.
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- 7-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione (): Structural Difference: A 4-methylphenyl group replaces the phenyl ring on the oxadiazole. Molecular Formula: C19H14N4O5 (vs. C18H12N4O5 for the phenyl variant), with a molecular weight of 378.3 g/mol .
- 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate (): Structural Difference: A quinoline replaces the quinazoline-dione core, and the oxadiazole is linked via an ether bridge. Impact: The quinoline’s nitrogen atom may engage in hydrogen bonding, while the dione’s carbonyl groups in the target compound could participate in stronger dipole interactions .
Core Heterocycle Modifications
- 2-(4-Fluorophenyl)-6,8-bis(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (): Structural Difference: A fluorophenyl and methoxyphenyl substituents replace the dioxolo and oxadiazole groups. The methoxy groups may improve solubility but reduce metabolic stability . Physical Data: Melting point 236–238°C; IR bands at 2208 cm<sup>−1</sup> (alkyne stretch) .
Triazolo[4,3-c]quinazolin-5(6H)-one derivatives ():
- Structural Difference : A triazolo ring replaces the oxadiazole, and the dioxolo group is absent.
- Impact : Triazoles exhibit distinct hydrogen-bonding capabilities (e.g., as hydrogen bond acceptors) compared to oxadiazoles, which may alter target selectivity. For example, triazolo derivatives in showed activity in pharmacological assays, suggesting divergent biological profiles .
Pharmacological and Physicochemical Properties
Preparation Methods
One-Pot Oxadiazole Formation
A tandem approach condenses 3 with benzamidoxime and chloroacetyl chloride in situ, using Cs₂CO₃ as a base. This reduces purification steps but lowers yield (62%) due to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the N-alkylation step, improving yield to 78%.
Challenges and Optimization Strategies
-
Regioselectivity : Competing O-alkylation is minimized by using excess K₂CO₃ and anhydrous DMF.
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring is sensitive to strong acids; thus, neutral pH conditions are maintained during coupling.
-
Solvent Choice : DMF outperforms THF or acetonitrile in N-alkylation due to better solubility of intermediates.
| Base/Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| TBAF/CH₃CN | 25°C | 2 | 92 | |
| KOH/DMSO | 25°C | 4 | 88 | |
| Cs₂CO₃/1,4-dioxane | 80°C | 6 | 65 |
Table 2. Key Analytical Data for Target Compound
| Technique | Data |
|---|---|
| ¹H-NMR | δ 8.12 (s, 1H), 5.94 (s, 2H), 4.65 (s, 2H), 7.40–7.85 (m, 9H) |
| EI-MS | m/z 447 [M+H]⁺ |
| Melting Point | 218–220°C |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization of the quinazoline-dione core and coupling with the 3-phenyl-1,2,4-oxadiazole moiety. Key steps:
-
Quinazoline-dione formation : Cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/glacial acetic acid) .
-
Oxadiazole coupling : Reaction of the quinazoline intermediate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde via nucleophilic substitution or Mitsunobu reaction. Solvents like DMF or DMSO and bases like NaH are critical for efficiency .
-
Yield optimization : Use HPLC to monitor intermediate purity (≥95%) and adjust stoichiometric ratios (e.g., 1:1.2 for aldehyde:quinazoline) to minimize side products .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Quinazoline core | HCl/AcOH, 80°C, 6h | 60-70% | Over-oxidation of dione |
| Oxadiazole coupling | DMF, NaH, RT, 12h | 40-50% | Competing hydrolysis |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the dioxoloquinazoline protons (δ 4.8–5.2 ppm for methylene bridges) and oxadiazole aromatic protons (δ 7.3–8.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns distinguish the oxadiazole moiety (e.g., m/z 145 for C7H5N2O+) .
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹ for dione) and C-O-C vibrations (1240–1280 cm⁻¹ for dioxolane) .
Q. How is preliminary biological activity screened?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50 calculation) . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization at 10 µM compound concentration .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Methodological Answer :
-
Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., PARP-1). Key parameters: Grid box centered on catalytic site (20 ų), Lamarckian genetic algorithm .
-
QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
- Data Table :
| Substituent (R) | LogP | IC50 (µM, EGFR) | Docking Score (kcal/mol) |
|---|---|---|---|
| -H | 2.1 | 12.3 | -8.5 |
| -NO2 | 1.8 | 5.7 | -10.2 |
Q. What strategies resolve low solubility in pharmacological assays?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the dione oxygen, improving aqueous solubility by 10-fold (e.g., logP reduction from 3.2 to 1.5) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) using solvent evaporation. Achieve >80% encapsulation efficiency .
Q. How are synthetic byproducts or degradation products characterized?
- Methodological Answer :
- LC-MS/MS : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect hydrolyzed oxadiazole (m/z 119) or oxidized quinazoline (m/z 289) .
- Stability studies : Accelerated degradation under acidic (0.1M HCl) and oxidative (3% H2O2) conditions at 40°C for 72h .
Contradictory Data Analysis
Q. Discrepancies in reported biological activity: How to validate findings?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if MTT results conflict with caspase-3 activation .
Key Research Gaps and Recommendations
- Synthetic scalability : Optimize one-pot reactions to reduce purification steps (e.g., tandem cyclization-coupling) .
- Target selectivity : Perform kinome-wide profiling to identify off-target effects (e.g., using KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
